2-Piperidinecarbonylchloride

Description

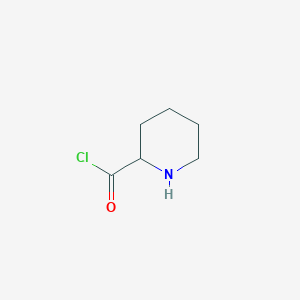

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZBHPSVXFBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299874 | |

| Record name | 2-Piperidinecarbonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130606-00-7 | |

| Record name | 2-Piperidinecarbonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidinecarbonylchloride and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing 2-piperidinecarbonylchloride involve the use of standard chlorinating agents on piperidine-2-carboxylic acid (pipecolic acid) or its N-protected derivatives. The choice of reagent often depends on factors such as scale, desired purity, and handling requirements.

Phosgenation and Triphosgenation of Piperidine (B6355638) Carboxylic Acid Derivatives

The conversion of carboxylic acids to acyl chlorides using phosgene (B1210022) (COCl₂) is a well-established industrial process. The reaction proceeds by activating the carboxylic acid, which then undergoes nucleophilic attack to form the acyl chloride and release carbon dioxide and hydrogen chloride as byproducts. Due to the high toxicity and gaseous nature of phosgene, a solid and safer alternative, triphosgene (B27547) (bis(trichloromethyl) carbonate), is often employed in laboratory settings. Triphosgene, in the presence of a catalytic amount of an amine or activated charcoal, decomposes in situ to generate phosgene, thereby minimizing handling risks.

For the synthesis of this compound, the starting material, piperidine-2-carboxylic acid, typically requires protection of the secondary amine group (e.g., with a Boc or Cbz group) to prevent unwanted side reactions, such as the formation of a carbamoyl (B1232498) chloride at the nitrogen atom. The N-protected piperidine-2-carboxylic acid is then treated with phosgene or triphosgene in an inert solvent to yield the corresponding N-protected this compound.

Exploration of Alternative Chlorinating Agents for Carbamoyl Chloride Formation

Beyond phosgene-based reagents, several other chlorinating agents are commonly used to synthesize acyl chlorides from carboxylic acids. These alternatives offer varying degrees of reactivity and selectivity and are often preferred for their ease of handling. A common laboratory-scale synthesis involves reacting pipecolic acid with thionyl chloride (SOCl₂), often in a solvent like dichloromethane. lookchem.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.

Other effective reagents include oxalyl chloride ((COCl)₂) and sulfuryl chloride (SO₂Cl₂). researchgate.net Oxalyl chloride is highly reactive and typically used with a catalytic amount of dimethylformamide (DMF) in a process known as the Vilsmeier-Haack reaction mechanism. Sulfuryl chloride is another valuable alternative to chlorine gas for various chlorination reactions. researchgate.net

Comparison of Common Chlorinating Agents

| Chlorinating Agent | Chemical Formula | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosgene | COCl₂ | Highly effective, inexpensive for industrial scale. | Extremely toxic gas, requires specialized handling. |

| Triphosgene | C₃Cl₆O₃ | Solid, safer to handle than phosgene. | More expensive than phosgene. |

| Thionyl Chloride | SOCl₂ | Gaseous byproducts simplify purification. | Can cause side reactions with sensitive functional groups. |

| Oxalyl Chloride | (COCl)₂ | Highly reactive, clean reaction with gaseous byproducts. | More expensive, moisture-sensitive. |

| Sulfuryl Chloride | SO₂Cl₂ | Versatile reagent for chlorination. researchgate.net | Can also act as a chlorinating agent for alkanes via radical pathways. |

Stereoselective Synthesis of Chiral this compound

The production of enantiomerically pure this compound is critical for its application in pharmaceuticals. The chirality is established in the piperidine precursor, as the final chlorination step does not affect the stereocenter at the C2 position. Synthesis of the chiral precursor can be achieved through two main strategies: direct asymmetric synthesis or resolution of a racemic mixture.

Enantioselective Approaches to Chiral Piperidine Scaffolds as Precursors

Modern asymmetric synthesis provides several powerful methods for constructing chiral piperidine rings with high enantiomeric excess. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.

Catalytic Asymmetric Synthesis from Prochiral Substrates: One advanced strategy involves the dearomatization of pyridine (B92270) derivatives. For instance, a copper(I)-catalyzed borylation of 1,2-dihydropyridines, formed by the reduction of pyridines, can produce enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with dihydropyridines can provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.gov

Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral molecule (auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Another example employs D-arabinopyranosylamine as a chiral auxiliary in a domino Mannich–Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net

Intramolecular Cyclization: Enantioselective intramolecular cyclizations can also be used. For example, a chiral phosphoric acid can catalyze the cyclization of unsaturated acetals to yield functionalized chiral piperidines with high enantioselectivity. umich.edu

Selected Enantioselective Approaches to Chiral Piperidine Precursors

| Methodology | Precursor Type | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Dearomatization/Borylation | Pyridine Derivatives | Chiral Diphosphine/Cu(I) Catalyst | Enantioenriched 3-boryl-tetrahydropyridines | acs.org |

| Asymmetric Reductive Heck | Dihydropyridines | Rhodium Catalyst | Enantioenriched 3-substituted tetrahydropyridines | nih.gov |

| Chiral Auxiliary | Delta-oxo acid derivatives | Phenylglycinol | Enantiopure polysubstituted piperidines | researchgate.net |

| Asymmetric Cyclization | Unsaturated Acetals | Chiral Phosphoric Acid | Functionalized chiral piperidines | umich.edu |

Chiral Derivatization Strategies for Enantiomeric Resolution

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved through chemical or enzymatic means.

Diastereomeric Salt Formation: This method involves reacting the racemic piperidine carboxylic acid with a single enantiomer of a chiral resolving agent (typically a chiral base or acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. For example, 2-piperidin-2-yl ethanol, a related compound, has been resolved by complexing it with d-10-camphorsulfonic acid. google.com This principle is readily applicable to the resolution of racemic pipecolic acid.

Kinetic Resolution: This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids for enantioselective acylation. nih.gov Another approach uses a chiral base, such as n-BuLi with the chiral ligand sparteine, to preferentially deprotonate one enantiomer of an N-Boc-protected piperidine, allowing for its separation. whiterose.ac.uk

Modern Advancements in Synthesis Design

Recent progress in synthetic organic chemistry has led to the development of novel and more efficient methods for constructing the piperidine skeleton, which serves as the precursor for this compound. These advancements often focus on improving atom economy, functional group tolerance, and operational simplicity.

Modern synthetic strategies include the use of new catalytic systems and reaction cascades. For example, gold(I)-catalyzed intramolecular dearomatization/cyclization has emerged as a powerful tool. mdpi.com Another innovative approach involves intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, to produce polysubstituted alkylidene piperidines. mdpi.com

Furthermore, the development of heterogeneous catalysts, such as a cobalt catalyst based on titanium nanoparticles, allows for acid-free hydrogenation of pyridine derivatives to piperidines, even in water as a solvent, enhancing the environmental friendliness of the process. mdpi.com Domino and multicomponent reactions are also gaining prominence as they allow for the construction of complex piperidine structures in a single step from simple precursors, which is superior in terms of efficiency and resource conservation. researchgate.net These advanced methods provide robust and versatile platforms for accessing a wide range of substituted piperidines that can be converted to their corresponding carbonyl chloride derivatives.

Catalytic Methods for Efficiency Enhancement

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While stoichiometric reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃, PCl₅) are effective, they often generate significant waste and can require harsh reaction conditions. chemguide.co.uk Catalytic methods offer a more efficient alternative by reducing the amount of activating agent required and often proceeding under milder conditions.

A prominent catalytic approach for the synthesis of acyl chlorides involves the use of a catalytic amount of N,N-dimethylformamide (DMF) in conjunction with a chlorinating agent such as oxalyl chloride or thionyl chloride. In this process, DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an iminium salt, in situ. wikipedia.orgwikipedia.org This reagent is a highly effective catalyst for the activation of the carboxylic acid, facilitating the nucleophilic attack of the chloride ion. The catalytic cycle is regenerated as the reaction proceeds, allowing for the use of substoichiometric amounts of DMF.

The general mechanism for the Vilsmeier-Haack reaction, which utilizes the Vilsmeier reagent, involves the formation of a chloroiminium ion from a substituted amide and phosphorus oxychloride. wikipedia.org This powerful electrophilic species readily reacts with nucleophiles. In the context of carboxylic acid chlorination, the Vilsmeier reagent acts as an efficient activating agent.

Another innovative catalytic strategy involves the use of N-acyl amino acid surfactants to catalyze the chlorination of fatty acids. googleapis.com This suggests the potential for product- or intermediate-catalyzed reactions in the synthesis of 2-piperidinecarbonyl chloride, where a derivative of the target molecule could facilitate its own formation, thereby enhancing reaction efficiency. Furthermore, the use of Brønsted acids as catalysts in the chlorination of aromatic carboxylic acids with thionyl chloride has been reported, offering a cheaper and efficient alternative to traditional methods. tandfonline.com Although not directly applied to 2-piperidinecarboxylic acid, these catalytic systems present promising avenues for exploration in the synthesis of 2-piperidinecarbonyl chloride.

The development of novel catalytic systems continues to be an active area of research. For instance, a method for the conversion of carboxylic acids to acyl chlorides using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been developed, which proceeds via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org Such advancements highlight the ongoing efforts to improve the efficiency and applicability of acyl chloride synthesis.

Table 1: Comparison of Catalytic Methods for Acyl Chloride Synthesis

| Catalytic Method | Catalyst System | Advantages | Potential Application to 2-Piperidinecarbonyl chloride |

|---|---|---|---|

| Vilsmeier-Haack Type | DMF / SOCl₂ or (COCl)₂ | Well-established, efficient activation | Highly applicable, especially for N-protected 2-piperidinecarboxylic acid |

| N-Acyl Amino Acid Surfactant Catalysis | N-Acyl Amino Acid Surfactant | Autocatalytic potential, milder conditions | Potentially applicable, could be investigated for self-catalysis |

| Brønsted Acid Catalysis | Brønsted Acid / SOCl₂ | Inexpensive catalyst, efficient | Feasible for N-protected derivatives, requires investigation |

| Dichlorocyclopropene Catalysis | 3,3-Dichlorocyclopropene / Amine Base | Rapid, mild conditions | Promising novel approach, would need adaptation |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The application of these principles to the synthesis of 2-piperidinecarbonyl chloride and its derivatives is crucial for developing sustainable manufacturing processes.

Prevention of Waste: The most fundamental principle of green chemistry is the prevention of waste. bbwpublisher.com Catalytic methods, as discussed in the previous section, directly contribute to this by reducing the use of stoichiometric reagents and the generation of byproducts. bbwpublisher.com

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize hazardous solvents. Green chemistry encourages the use of safer alternatives. Research into the synthesis of N-acyl amino acid surfactants, which are structurally related to derivatives of 2-piperidinecarbonyl chloride, has demonstrated the use of aqueous media or solvent-free conditions. For instance, the Schotten-Baumann reaction, a common method for acylation, can be performed in biphasic systems, reducing the reliance on volatile organic compounds.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. bbwpublisher.com The development of highly active catalysts can enable reactions to proceed under milder conditions, thereby reducing energy requirements. Visible-light photocatalysis is an emerging green technology that can drive chemical transformations at room temperature, and its application in chlorination reactions has been demonstrated. mdpi.com

Use of Renewable Feedstocks: While the piperidine core is typically derived from petrochemical sources, there is growing interest in producing chemical feedstocks from renewable biomass. nih.gov Biocatalysis, using enzymes or whole cells, offers a green route to chiral building blocks, including amino acids and their derivatives, under mild, aqueous conditions. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. bbwpublisher.com In the synthesis of 2-piperidinecarbonyl chloride, the amino group of the piperidine ring typically requires protection to prevent side reactions. The development of chemoselective catalytic methods that can directly convert the carboxylic acid group in the presence of an unprotected amine would represent a significant advancement in green synthesis.

Table 2: Application of Green Chemistry Principles to 2-Piperidinecarbonyl chloride Synthesis

| Green Chemistry Principle | Application in Synthetic Route Development |

|---|---|

| Prevention of Waste | Employing catalytic methods over stoichiometric reagents. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. |

| Safer Solvents | Utilizing water, supercritical fluids, or solvent-free conditions. |

| Energy Efficiency | Developing catalysts that operate at ambient temperature and pressure. |

| Renewable Feedstocks | Exploring bio-based routes to the piperidine scaffold. |

| Reduce Derivatives | Investigating selective chlorination without the need for N-protection. |

Chemical Reactivity and Mechanistic Investigations of 2 Piperidinecarbonylchloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 2-piperidinecarbonyl chloride is defined by nucleophilic acyl substitution. This class of reaction proceeds through a general two-stage mechanism: initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl double bond and expel the chloride leaving group. vanderbilt.eduuomustansiriyah.edu.iq As an acyl chloride, it is a highly reactive carboxylic acid derivative, capable of reacting with a wide range of nucleophiles under mild conditions. vanderbilt.edumasterorganicchemistry.com

The reaction of acyl chlorides with primary and secondary amines is a fundamental and widely used method for the synthesis of amides, often referred to as the Schotten-Baumann reaction. fishersci.co.ukyoutube.com 2-Piperidinecarbonyl chloride readily reacts with primary and secondary amines to yield the corresponding N-substituted 2-piperidinecarboxamides. fishersci.co.uk The reaction is typically rapid and exothermic, often conducted at room temperature or below in an aprotic solvent. fishersci.co.uk A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.co.uk

The general transformation is as follows:

2-Piperidinecarbonyl chloride + R¹R²NH → N-(substituted)-2-piperidinecarboxamide + HCl

| Reactant 1 | Reactant 2 (Amine) | Product (Amide) |

|---|---|---|

| 2-Piperidinecarbonyl chloride | Ammonia (NH₃) | 2-Piperidinecarboxamide |

| 2-Piperidinecarbonyl chloride | Methylamine (CH₃NH₂) | N-methyl-2-piperidinecarboxamide |

| 2-Piperidinecarbonyl chloride | Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-piperidinecarboxamide |

| 2-Piperidinecarbonyl chloride | Aniline (C₆H₅NH₂) | N-phenyl-2-piperidinecarboxamide |

Similar to amide formation, 2-piperidinecarbonyl chloride undergoes esterification with alcohols and phenols to produce the corresponding esters. chemguide.co.uk Acyl chlorides are highly effective reagents for this transformation, reacting vigorously with alcohols at room temperature. uomustansiriyah.edu.iqchemguide.co.uk The reaction with phenols is also feasible with this method. chemguide.co.uk The process involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon. As with amidation, a base like pyridine is typically used to scavenge the HCl generated during the reaction. chemguide.co.uk

The general transformation is as follows:

2-Piperidinecarbonyl chloride + R-OH → Alkyl/Aryl 2-piperidinecarboxylate + HCl

| Reactant 1 | Reactant 2 (Alcohol/Phenol) | Product (Ester) |

|---|---|---|

| 2-Piperidinecarbonyl chloride | Methanol (B129727) (CH₃OH) | Methyl 2-piperidinecarboxylate |

| 2-Piperidinecarbonyl chloride | Ethanol (CH₃CH₂OH) | Ethyl 2-piperidinecarboxylate |

| 2-Piperidinecarbonyl chloride | tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-piperidinecarboxylate |

| 2-Piperidinecarbonyl chloride | Phenol (C₆H₅OH) | Phenyl 2-piperidinecarboxylate |

Carbamates (urethanes) are esters of carbamic acid and can be synthesized from the reaction of a carbamoyl (B1232498) chloride with an alcohol or phenol. nih.govwikipedia.org 2-Piperidinecarbonyl chloride, as a substituted carbamoyl chloride, reacts with alcohols to form piperidine-2-carboxylate derivatives, which are a class of carbamates. wikipedia.org This reaction follows the same nucleophilic acyl substitution pathway as esterification. nih.gov The synthesis can also be achieved by reacting chloroformates with amines. wikipedia.org Some procedures allow for the in-situ formation of N-substituted carbamoyl chlorides which then react with phenols, a method that avoids the need to handle sensitive reactants directly. organic-chemistry.orgorganic-chemistry.org

The general transformation is as follows:

2-Piperidinecarbonyl chloride + R-OH → O-Alkyl/Aryl N-(piperidine-2-carbonyl)carbamate + HCl

| Reactant 1 | Reactant 2 (Alcohol) | Product (Carbamate) |

|---|---|---|

| 2-Piperidinecarbonyl chloride | Ethanol (CH₃CH₂OH) | Ethyl 2-(piperidin-1-ylcarbonyl)oxy)carbamate |

| 2-Piperidinecarbonyl chloride | Phenol (C₆H₅OH) | Phenyl 2-((piperidin-1-ylcarbonyl)oxy)carbamate |

Role in Carbodiimide-Mediated Coupling Processes

Carbodiimide-mediated reactions, utilizing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are a cornerstone of modern amide and ester synthesis, particularly in peptide chemistry. fishersci.co.ukwikipedia.orgbachem.com These processes function by activating a carboxylic acid, which is typically a poor electrophile, toward nucleophilic attack. masterorganicchemistry.com The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.comwikipedia.org This "active ester" is then readily attacked by a nucleophile, such as an amine, to form the desired amide bond, releasing a urea (B33335) byproduct. wikipedia.org

The role of 2-piperidinecarbonyl chloride in the context of these processes is that of a pre-activated acylating agent . It represents an alternative synthetic strategy that bypasses the need for in-situ activation with a coupling reagent. masterorganicchemistry.comumn.edu While carbodiimide coupling starts with a less reactive carboxylic acid and activates it, using an acyl chloride like 2-piperidinecarbonyl chloride starts with a molecule that is already highly activated. vanderbilt.eduumn.edu Therefore, its role is not as a component within the carbodiimide reaction itself, but as a direct alternative for achieving the same synthetic goal—the acylation of nucleophiles.

Intramolecular Reactions and Cyclization Pathways

Piperidine (B6355638) derivatives are frequently utilized as scaffolds in molecules designed to undergo intramolecular cyclization to form more complex polycyclic structures. mdpi.comresearchgate.netnih.gov The formation of a new ring via an intramolecular reaction requires the substrate molecule to contain both a nucleophile and an electrophile that can react with each other. mdpi.com

In the case of 2-piperidinecarbonyl chloride, the acyl chloride group serves as a potent electrophile. If a suitable nucleophilic moiety (such as an amine or hydroxyl group) is present elsewhere on the piperidine ring or on a substituent attached to the ring nitrogen, an intramolecular nucleophilic acyl substitution can occur. Such a reaction would lead to the formation of a bicyclic lactam (a cyclic amide) or lactone (a cyclic ester). The feasibility and outcome (i.e., the size of the new ring formed) of such cyclizations are governed by factors including stereochemistry and the length and flexibility of the chain connecting the nucleophile and the electrophilic carbonyl carbon. mdpi.com

Mechanistic Studies of Associated Transformations

The transformations involving 2-piperidinecarbonyl chloride are mechanistically rooted in the principles of nucleophilic acyl substitution. The reaction proceeds via a stepwise addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of an amine or alcohol) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—a good leaving group—is expelled. masterorganicchemistry.comvanderbilt.edu

Deprotonation: If the nucleophile was neutral (like an amine or alcohol), the resulting product will be protonated and carry a positive charge. A base, which can be a second equivalent of the amine nucleophile or an added scavenger base like pyridine, removes this proton to yield the final, neutral amide or ester product. youtube.com

Studies on the solvolysis of related carbamoyl chlorides, such as 1-piperidinecarbonyl chloride, have been conducted to probe the reaction mechanism. nih.gov While the entropies of activation can sometimes be ambiguous, these investigations generally point towards a mechanism that can have both unimolecular (SN1-like) and bimolecular (SN2-like) characteristics depending on the solvent and the presence of other nucleophiles. nih.govnih.gov

Kinetic Isotope Effect Experiments in Reaction Analysis

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step. princeton.eduwikipedia.org This effect arises from the mass difference between isotopes, which leads to different vibrational frequencies for bonds involving those isotopes. A heavier isotope will have a lower zero-point vibrational energy, requiring more energy to break the bond, thus resulting in a slower reaction rate compared to its lighter counterpart. princeton.edu The magnitude of the KIE, expressed as the ratio of the rate constant of the light isotopologue (kL) to the heavy isotopologue (kH), provides insight into bond-breaking or bond-forming events in the transition state of the rate-limiting step. wikipedia.org

In the context of 2-Piperidinecarbonyl chloride, KIE experiments could be instrumental in analyzing various potential reactions. For instance, in a base-catalyzed elimination reaction, such as dehydrochlorination, replacing a hydrogen atom on the carbon adjacent to the carbonyl group with deuterium (B1214612) could reveal the mechanism.

Primary KIE : If the C-H bond is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be observed. princeton.edu This would be consistent with a concerted E2-type mechanism where the proton is abstracted simultaneously with the departure of the chloride ion.

Secondary KIE : If the C-H bond is not broken in the rate-determining step, a much smaller secondary KIE (kH/kD ≈ 1) would be expected. wikipedia.org This might suggest a stepwise mechanism, such as an E1cb (elimination, unimolecular, conjugate base) pathway, where a carbanion intermediate is formed in a pre-equilibrium step.

While specific KIE studies on 2-Piperidinecarbonyl chloride are not prevalent in the literature, data from analogous systems, such as N-chloro-piperidines, demonstrate the utility of this method. In those studies, KIEs helped to distinguish between different base-promoted elimination pathways. A hypothetical KIE experiment for a reaction involving 2-Piperidinecarbonyl chloride is outlined below.

Table 1: Hypothetical Kinetic Isotope Effect Data for Dehydrochlorination

| Isotopologue | Rate Constant (k) | kH/kD | Implied Mechanism |

|---|---|---|---|

| 2-Piperidinecarbonyl chloride (H) | kH | \multirow{2}{}{> 2} | C-H bond cleavage in rate-determining step (e.g., E2) |

| 2-Piperidinecarbonyl chloride (D) | kD | ||

| 2-Piperidinecarbonyl chloride (H) | kH | \multirow{2}{}{≈ 1} | C-H bond not broken in rate-determining step (e.g., E1cb) |

Understanding Radical Reaction Pathways

Radical reactions involve species with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination. khanacademy.org For 2-Piperidinecarbonyl chloride, radical pathways can be initiated by heat or light, often in the presence of a radical initiator.

A plausible radical reaction for an acyl chloride like 2-Piperidinecarbonyl chloride is decarbonylation. This process involves the loss of carbon monoxide (CO) to form a piperidinyl radical.

Initiation : The reaction could be initiated by the homolytic cleavage of a weaker bond, or more commonly, by a radical initiator (In•) abstracting the chlorine atom to form an acyl radical.

In• + Pip(2-COCl) → In-Cl + Pip(2-CO•)

Propagation : The resulting 2-piperidinecarbonyl radical can then undergo decarbonylation by expelling a molecule of carbon monoxide to yield a 2-piperidinyl radical. This new radical can then propagate the chain by reacting with another molecule of 2-Piperidinecarbonyl chloride.

Pip(2-CO•) → Pip(2•) + CO

Pip(2•) + Pip(2-COCl) → Pip(2-Cl) + Pip(2-CO•)

Termination : The reaction ceases when radicals combine to form stable, non-radical products. This can occur through various combinations of the radical species present in the reaction mixture.

2 Pip(2•) → Dimer

Pip(2•) + In• → Pip(2)-In

The stability of the intermediate radicals and the reaction conditions heavily influence the viability and outcome of these pathways. The formation of the 2-piperidinyl radical is a key step, and its subsequent reactions would dictate the final product distribution.

Reactivity in Aprotic Media and Solvent Effects

The reactivity of 2-Piperidinecarbonyl chloride, particularly in nucleophilic substitution reactions at the carbonyl carbon, is significantly influenced by the solvent. Aprotic solvents, which lack acidic protons, are unable to act as hydrogen-bond donors. libretexts.org This characteristic has a profound effect on reaction kinetics. rsc.orgrsc.org

In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, nucleophiles are less strongly solvated compared to in protic solvents. libretexts.org Protic solvents can form a "cage" of hydrogen bonds around anionic nucleophiles, stabilizing them and increasing the energy barrier for the reaction. In aprotic media, this stabilizing cage is absent, rendering the nucleophile "naked" and more reactive, thus accelerating the rate of nucleophilic acyl substitution. libretexts.org

The effect of different aprotic solvents on nucleophilic substitution can be correlated with solvent parameters such as the dielectric constant (ε) and empirical parameters of solvent polarity like the ET(30) value. rsc.org Studies on the reaction of piperidine with substrates like 2,4-dinitrochlorobenzene in various aprotic solvents have shown that second-order rate coefficients (kA) generally increase with solvent polarity. rsc.org However, specific interactions can lead to deviations from simple correlations. rsc.org

For the reactions of 2-Piperidinecarbonyl chloride with a nucleophile, a similar trend would be expected. The transition state of a nucleophilic acyl substitution involves charge separation, which is stabilized by more polar solvents, leading to a faster reaction rate.

Table 2: Representative Rate Constants for the Reaction of Piperidine with 2,4-Dinitrochlorobenzene in Various Aprotic Solvents at 25°C

| Aprotic Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (kA, L mol-1 s-1) |

|---|---|---|

| Dioxane | 2.2 | 0.0463 |

| Ethyl acetate | 6.0 | 0.165 |

| 1,1,1-Trichloroethane | 7.5 | 0.0536 |

| N,N-Dimethylformamide | 36.7 | 1.11 |

| Nitromethane | 35.9 | 0.380 |

Data derived from studies on analogous aromatic nucleophilic substitution reactions. rsc.org

Applications in Advanced Organic Synthesis and Reagent Development

As a Versatile Building Block in Complex Molecule Construction

2-Piperidinecarbonyl chloride serves as a fundamental component in the synthesis of a wide array of organic molecules, from novel heterocyclic systems to tailored molecular architectures and specialized research intermediates.

The piperidine (B6355638) motif is a common core in numerous biologically active compounds. 2-Piperidinecarbonyl chloride provides a reactive handle to elaborate this core into more complex, fused heterocyclic systems. For instance, the reaction of 2-piperidinecarbonyl chloride with appropriate binucleophilic reagents can lead to the formation of bicyclic and polycyclic structures containing the piperidine ring. While direct examples of the synthesis of common heterocycles like quinolines, pyridines, pyrroles, or indoles starting from 2-piperidinecarbonyl chloride are not extensively documented in readily available literature, the inherent reactivity of the acyl chloride group allows for its participation in cyclization reactions to form fused piperidine derivatives. For example, intramolecular cyclization of a suitably substituted piperidine-2-carboxamide (B12353), derived from the corresponding acyl chloride, can lead to the formation of fused lactams.

The concept of molecular scaffolds is central to medicinal chemistry and materials science, providing a core structure upon which diverse functionalities can be appended to create libraries of compounds with specific properties. 2-Piperidinecarbonyl chloride, with its defined stereochemistry at the 2-position (in its chiral forms), can act as a precursor to such scaffolds. By reacting it with various nucleophiles, a diverse range of piperidine-2-carboxamides can be generated. These amides can then be further functionalized or used in subsequent reactions to build more elaborate and three-dimensional molecular architectures. The rigid, yet conformationally flexible, piperidine ring provides a well-defined spatial arrangement for the appended substituents, which is crucial for designing molecules with specific biological activities or material properties.

2-Piperidinecarbonyl chloride is a key starting material for the synthesis of various research intermediates, particularly in the pharmaceutical industry. Piperidine derivatives are integral components of many drug candidates and approved medicines. The acyl chloride functionality allows for the straightforward introduction of the piperidine-2-carboxamide moiety into a target molecule. For example, piperidine-based compounds are investigated as intermediates in the synthesis of potential therapeutic agents. The ability to readily form amide bonds makes 2-piperidinecarbonyl chloride a valuable reagent for coupling with other complex molecular fragments during the multi-step synthesis of new chemical entities for biological screening.

In the field of polymer chemistry, diacid chlorides and diamines are common monomers for the synthesis of polyamides through condensation polymerization. While 2-piperidinecarbonyl chloride is a mono-functional acyl chloride, its derivatives can be incorporated into polymer backbones. For instance, a piperidine derivative containing two reactive functional groups, one of which is an acyl chloride, could be used in polycondensation reactions. More directly, if 2-piperidinecarbonyl chloride is reacted with a diamine, the resulting product could potentially be further polymerized if other reactive sites are present on the piperidine ring or the diamine. This could lead to the formation of polyamides with pendant piperidine groups, which could impart unique properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

There is no direct evidence in the reviewed literature for the use of 2-piperidinecarbonyl chloride in the synthesis of poly(2-amino-2-oxazoline)s. The synthesis of these polymers typically proceeds through the cationic ring-opening polymerization of 2-amino-2-oxazoline monomers or by the chemical modification of pre-existing polymers like polyethyleneimine.

Chiral Derivatizing Agent in Analytical Research

The enantiomers of a chiral molecule can exhibit significantly different biological activities. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in pharmaceutical development and metabolomics. Chiral derivatizing agents are employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated using standard chromatographic techniques.

Chiral versions of 2-piperidinecarbonyl chloride, such as its N-protected derivatives, have emerged as effective chiral derivatizing agents for the enantioselective analysis of chiral amines and amino acids. The reaction of the chiral acyl chloride with a racemic amine or amino acid yields a pair of diastereomeric amides. These diastereomers possess different physical and chemical properties, allowing for their separation by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

A notable example is the use of (R)-1-Boc-2-piperidine carbonyl chloride for the precolumn derivatization of D-Serine. nih.gov This derivatization allows for the sensitive and selective quantification of D-Serine in biological samples, such as human plasma, using liquid chromatography-mass spectrometry (LC-MS). nih.gov The reaction typically proceeds under mild conditions to form stable diastereomeric derivatives with distinct chromatographic retention times. nih.gov This approach has proven valuable in metabolomics research, where the accurate measurement of D-amino acid concentrations can provide insights into various physiological and pathological processes.

The utility of chiral piperidine-based derivatizing agents extends to a broader range of primary amines, enabling their enantiomeric discrimination by creating diastereomers that can be resolved on achiral stationary phases. This indirect method of chiral separation offers a powerful alternative to the use of more expensive chiral chromatography columns.

| Analyte | Derivatizing Agent | Analytical Technique | Application |

| D-Serine | (R)-1-Boc-2-piperidine carbonyl chloride | LC-MS | Targeted analysis in human plasma nih.gov |

| Chiral Primary Amines | Chiral 2-piperidinecarbonyl chloride derivatives | HPLC, GC-MS | Enantiomeric discrimination |

| Chiral Amino Acids | Chiral 2-piperidinecarbonyl chloride derivatives | HPLC, LC-MS | Enantioselective analysis in biological matrices |

Applications in the Derivatization of Carboxylic and Hydroxy Acids

2-Piperidinecarbonyl chloride and its derivatives serve as effective reagents for the chemical modification, or derivatization, of carboxylic and hydroxy acids. This process is crucial for enhancing the analytical properties of these acids for various applications. The derivatization typically involves the formation of an ester or amide bond, which can alter the polarity, volatility, and detectability of the original molecule.

The reaction of 2-piperidinecarbonyl chloride with the carboxyl or hydroxyl group of an acid requires specific conditions to proceed efficiently. For carboxylic acids, the use of condensation agents is often necessary to facilitate the formation of an amide linkage. nih.gov These agents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the piperidine derivative. Research has shown that employing a piperidine moiety in a derivatization reagent can improve the reactivity towards carboxyl groups. nih.govresearchgate.net

A notable application is in the analysis of hydroxy acids, such as amino acids that contain a hydroxyl group. For instance, the targeted analysis of D-Serine, a hydroxy acid of significant interest in biomedical research, has been successfully achieved through precolumn derivatization with (R)-1-Boc-2-piperidine carbonyl chloride. nih.gov This reaction creates a more complex and readily analyzable derivative. The specific conditions for this derivatization have been detailed, involving a multi-hour incubation at room temperature to ensure the reaction proceeds to completion. nih.gov

The table below summarizes the research findings on the derivatization of carboxylic and hydroxy acids using piperidine-based reagents.

| Analyte | Derivatizing Reagent | Key Reaction Conditions | Purpose of Derivatization |

| Carboxylic Acids | Piperidine-based reagents | Requires condensation agents | Improved analytical detection |

| D-Serine | (R)-1-Boc-2-piperidine carbonyl chloride | Room temperature, 2-hour stirring, followed by 1-hour incubation with trifluoroacetic acid | Targeted analysis in human plasma |

Enhancement of Chromatographic Separation of Enantiomers

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. wikipedia.org One of the primary strategies to resolve a racemic mixture (a mixture containing equal amounts of both enantiomers) is to use a chiral derivatizing agent (CDA). wikipedia.org

By reacting a racemic mixture with an enantiomerically pure CDA, such as a derivative of 2-piperidinecarbonyl chloride, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties and can therefore be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). wikipedia.org

The derivatization of D-Serine with (R)-1-Boc-2-piperidine carbonyl chloride serves as a practical example of this principle. nih.gov The reaction converts the D- and L-enantiomers of serine into two distinct diastereomeric products. These diastereomers exhibit different interactions with the stationary phase of the chromatography column, allowing for their separation and subsequent quantification. nih.gov This approach achieved a limit of quantification of 0.19 µM, which is suitable for the analysis of D-Serine in human plasma samples. nih.gov The success of this separation relies on the formation of these diastereomeric derivatives, which possess the necessary physicochemical differences for effective chromatographic resolution.

The following table outlines the application of 2-piperidinecarbonyl chloride derivatives in enhancing the chromatographic separation of enantiomers.

| Analyte(s) | Chiral Derivatizing Agent | Analytical Technique | Outcome |

| D-Serine / L-Serine | (R)-1-Boc-2-piperidine carbonyl chloride | Liquid Chromatography-Mass Spectrometry (LC-MS) | Successful separation and quantification of D-Serine enantiomer in human plasma. nih.gov |

Improvement of Mass Spectrometric Detection Characteristics

Mass spectrometry (MS) is a powerful analytical technique used for detecting and identifying molecules. However, many small molecules, particularly carboxylic and hydroxy acids, exhibit poor ionization efficiency in their native form, leading to low sensitivity. nih.govresearchgate.net Derivatization with a reagent that enhances ionization is a common strategy to overcome this limitation. spectroscopyonline.com

Reagents containing a piperidine moiety have been shown to significantly improve the mass spectrometric detection of derivatized molecules. nih.govresearchgate.netresearchgate.net The piperidine group can increase the proton affinity of the analyte, which enhances its ionization efficiency, particularly in positive mode electrospray ionization (ESI). researchgate.netnih.gov This leads to a substantial increase in signal response and improved sensitivity. For example, the use of N-(4-aminophenyl)piperidine to derivatize organic acids resulted in sensitivity improvements of up to 20-fold. researchgate.net Another study on a pyridinium-based derivatization reagent incorporating a piperidine moiety noted a significant enhancement in ESI efficiency for poly(carboxylic acid)s. nih.govresearchgate.net

The data below summarizes how piperidine-based derivatization improves mass spectrometric detection.

| Analyte Type | Derivatization Principle | Mechanism of Improvement | Reported Enhancement |

| Carboxylic Acids | Introduction of a piperidine moiety | Increased proton affinity, enhanced ESI efficiency. nih.govresearchgate.net | Up to 20-fold increase in sensitivity. researchgate.net |

| Poly(carboxylic acid)s | Derivatization with a piperidine-containing pyridinium (B92312) reagent | Improved ESI efficiency. nih.govresearchgate.net | Significant signal enhancement. nih.govresearchgate.net |

| Chiral Carboxylic Acids | Derivatization with (S)-anabasine (related compound) | Greatly improved MS detectability. nih.gov | 20 to 160-fold signal improvement. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Methodologies for Analysis and Quantification

Chromatographic techniques are fundamental to the analysis of 2-Piperidinecarbonyl chloride, primarily through the separation of the diastereomeric derivatives it forms with chiral analytes. The choice of methodology depends on the specific properties of the analyte and the complexity of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of analytes derivatized with 2-Piperidinecarbonyl chloride in complex biological matrices such as plasma and cerebrospinal fluid. This method offers high sensitivity and selectivity, which are critical when dealing with the low concentrations of endogenous molecules often encountered in clinical and research samples.

The primary application of 2-Piperidinecarbonyl chloride in LC-MS/MS is as a chiral derivatizing agent. For instance, (R)-1-Boc-2-piperidinecarbonyl chloride is utilized for the pre-column derivatization of amino acids, such as D-serine, to enable their separation and quantification. This derivatization step converts the enantiomers of the amino acid into diastereomers, which can then be separated on a standard achiral reversed-phase column. The subsequent detection by MS/MS, often using multiple reaction monitoring (MRM), allows for precise and accurate quantification even in the presence of interfering substances.

Table 1: LC-MS/MS Parameters for the Analysis of D-Serine Derivatized with (R)-1-Boc-2-piperidinecarbonyl chloride

| Parameter | Value |

| Chromatographic Column | Zorbax Eclipse XDB-C18 |

| Mobile Phase | Water with 0.3% trifluoroacetic acid (A) and methanol (B129727) with 0.3% trifluoroacetic acid (B) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

While less common for the direct analysis of the highly reactive 2-Piperidinecarbonyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of its more volatile and thermally stable derivatives. The inherent reactivity of the acyl chloride functional group makes it susceptible to degradation and reaction with active sites within the GC system. Therefore, derivatization of 2-Piperidinecarbonyl chloride itself or its target analytes into less reactive and more volatile compounds is a common strategy to enable GC-MS analysis. For example, the reaction of acyl chlorides with alcohols to form esters is a well-established method for their indirect analysis by GC-MS. This approach has been successfully applied to various acyl chlorides, allowing for their separation and identification based on their retention times and mass fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of separating the diastereomeric derivatives formed from the reaction of 2-Piperidinecarbonyl chloride with chiral analytes. These techniques, typically employing reversed-phase columns, provide the high-resolution separation necessary to distinguish between the newly formed diastereomers.

In practice, after derivatization with a chiral form of 2-Piperidinecarbonyl chloride (e.g., (R)-1-Boc-2-piperidinecarbonyl chloride), the resulting mixture of diastereomers is injected into the HPLC or UPLC system. The separation is based on the differential interactions of the diastereomers with the stationary phase of the column. The use of UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. The separated diastereomers are then detected, often by UV absorbance or, more powerfully, by mass spectrometry, allowing for their individual quantification. This indirect chiral separation method is widely used due to its robustness and applicability to a broad range of chiral compounds containing primary or secondary amine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Piperidinecarbonyl chloride and its derivatives. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the confirmation of the compound's identity and the assessment of its purity.

In a research setting, NMR is used to verify the successful synthesis of 2-Piperidinecarbonyl chloride and to ensure the absence of significant impurities that could interfere with subsequent derivatization reactions or analytical measurements. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's proton and carbon framework. For the derivatives, NMR can confirm the site of derivatization and provide insights into the stereochemistry of the newly formed diastereomers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical technique for the characterization of 2-Piperidinecarbonyl chloride and its derivatives, providing essential information on their molecular weight and structural features through fragmentation analysis. When coupled with a chromatographic separation method (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

For 2-Piperidinecarbonyl chloride, mass spectrometry can confirm the molecular weight of the compound. In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragmentation pattern provides a unique fingerprint that can be used for structural confirmation. This is particularly useful in identifying the products of derivatization reactions, where the mass spectrum will show characteristic fragments corresponding to both the original analyte and the 2-Piperidinecarbonyl chloride moiety. The analysis of these fragmentation patterns is crucial for developing selective and sensitive quantification methods, such as MRM in LC-MS/MS.

Development of Derivatization Strategies for Enhanced Analytical Performance

The utility of 2-Piperidinecarbonyl chloride in analytical chemistry is intrinsically linked to its role as a derivatizing agent. The development of derivatization strategies is focused on enhancing the analytical performance for the target analytes. The primary goals of these strategies are to enable or improve chiral separation, increase detection sensitivity, and enhance chromatographic performance.

The use of enantiomerically pure 2-Piperidinecarbonyl chloride, such as the (R)- or (S)- form, is a key strategy for the indirect chiral analysis of compounds with primary and secondary amine groups. This approach converts a pair of enantiomers into a pair of diastereomers, which can then be separated on a conventional achiral stationary phase. This is often more practical and cost-effective than direct chiral separation, which requires specialized and expensive chiral columns.

Furthermore, the derivatization with 2-Piperidinecarbonyl chloride can introduce a tag that improves the ionization efficiency of the analyte in mass spectrometry, leading to lower limits of detection. The choice of the specific derivative of 2-Piperidinecarbonyl chloride, for example, the Boc-protected form, can be tailored to optimize the stability of the reagent and the resulting derivatives, as well as to fine-tune their chromatographic properties for a specific application.

Improved Ionization Efficiency and Sensitivity

A primary challenge in mass spectrometry is achieving efficient ionization of target analytes to produce a strong signal. Chemical derivatization is a widely used strategy to improve the ionization efficiency of molecules, which is especially crucial for detecting very low abundance analytes. nih.gov By introducing a chemical moiety that is more readily ionized, derivatization can lead to significant signal enhancement. ddtjournal.com

2-Piperidinecarbonyl chloride serves this purpose effectively. When it reacts with analytes, such as amino acids, it introduces the piperidine (B6355638) ring structure. This modification can enhance the proton affinity of the molecule in the gas phase, a key factor for efficient ionization in positive mode electrospray ionization (ESI), one of the most common ionization techniques. chromatographyonline.com The presence of the nitrogen atom in the piperidine ring can be readily protonated, leading to a more stable and abundant parent ion. ddtjournal.com

This improvement in ionization directly translates to enhanced sensitivity. For instance, in the targeted analysis of D-Serine in human plasma, precolumn derivatization with (R)-1-Boc-2-piperidine carbonyl chloride enabled a limit of quantification of 0.19 µM. nih.gov This level of sensitivity is adequate for analyzing trace levels of D-amino acids in complex biological samples. nih.gov The derivatization step is crucial for converting the analyte into a form that responds more strongly in the mass spectrometer, thereby lowering detection limits. nih.govjournalajacr.com

Table 1: Impact of Derivatization on Analyte Detection

| Analytical Parameter | Effect of Derivatization with 2-Piperidinecarbonyl Chloride | Rationale |

|---|---|---|

| Ionization Efficiency | Increased | Introduction of a readily protonated piperidine moiety enhances ion formation in ESI-MS. |

| Sensitivity | Enhanced | Improved ionization leads to stronger signal intensity and lower limits of detection (LOD) and quantification (LOQ). unicamp.br |

| Limit of Quantification | Achieved 0.19 µM for D-Serine in plasma nih.gov | Enables the measurement of trace-level analytes in complex biological matrices. nih.gov |

Enhanced Chromatographic Resolution and Selectivity

In liquid chromatography, achieving adequate separation of analytes from each other and from matrix components is critical for accurate quantification. Derivatization can significantly improve chromatographic behavior. chromatographyonline.com By reacting 2-Piperidinecarbonyl chloride with polar analytes, their polarity is altered, which can improve their retention and peak shape on commonly used reversed-phase columns. chromatographyonline.com

A key application of 2-Piperidinecarbonyl chloride is in chiral separations, a particularly challenging area of chromatography. The indirect approach to chiral analysis involves derivatizing a pair of enantiomers with a chiral derivatizing agent, such as (R)-1-Boc-2-piperidinecarbonyl chloride, to form a diastereomeric mixture. unicamp.br These resulting diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) column. unicamp.br

This strategy offers several advantages:

Improved Resolution: It facilitates the separation of enantiomers that are otherwise difficult to resolve on expensive chiral stationary phases. unicamp.br

Method Robustness: It allows the use of well-established and robust reversed-phase LC methods.

Enhanced Selectivity: The formation of diastereomers introduces an additional layer of selectivity, improving the separation of the target analytes from other compounds in the sample. nih.gov

Research has shown that this derivatization approach achieves better chromatographic resolution for amino acids with nonpolar and aromatic substituents. nih.gov This enhanced separation capability is fundamental for the accurate quantification of individual enantiomers in complex mixtures like plasma and urine. nih.gov

Reduction of Matrix Effects and Sample Complexity

Biological samples such as plasma, urine, and tissue extracts are inherently complex, containing numerous endogenous compounds that can interfere with the analysis of the target analyte. rsc.org In LC-MS, this interference often manifests as a "matrix effect," where co-eluting compounds suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov

Derivatization with 2-Piperidinecarbonyl chloride can help mitigate these issues in several ways:

Shifting Retention Time: The derivatization process alters the polarity and chromatographic retention of the analyte. chromatographyonline.com This can shift the analyte's elution time away from the region where many interfering matrix components elute, thereby reducing the competition for ionization in the MS source. mdpi.com

Improving Extraction Efficiency: The derivatized analyte may have different solubility properties, which can be exploited to design more selective sample preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This allows for a more thorough cleanup of the sample, physically removing a larger portion of the interfering matrix components before analysis. nih.gov

Increasing Specificity: By targeting specific functional groups, the derivatization reaction itself provides a degree of chemical cleanup. Only molecules containing the target group will react, simplifying the complexity of the final sample injected into the LC-MS system.

By combining derivatization with effective sample cleanup techniques like SPE, the matrix effect can be significantly reduced. nih.gov For example, studies using this approach have reported marginal matrix effects and high extraction efficiencies (above 89%), which are critical for the validation of bioanalytical methods and ensuring the reliability of quantitative results in complex matrices. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Piperidinecarbonyl chloride |

| (R)-1-Boc-2-piperidine carbonyl chloride |

Computational and Theoretical Investigations of 2 Piperidinecarbonylchloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. jocpr.com Methods like Density Functional Theory (DFT) are frequently employed to determine optimized geometries, electronic structures, and energetic properties of molecules such as 2-Piperidinecarbonylchloride. researchgate.netnrel.govnih.gov

The conformational preferences and reactivity of the this compound molecule are governed by a complex interplay of stereoelectronic effects. nih.gov These effects, which involve the spatial arrangement of orbitals and electron density, dictate the molecule's stability and behavior. nih.gov

Furthermore, the electron-withdrawing nature of the carbonylchloride group significantly impacts the electron density distribution across the molecule. The electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, creating a substantial partial positive charge on this atom. This polarization is critical for the molecule's reactivity, particularly its susceptibility to nucleophilic attack. Quantum chemical methods can calculate atomic charges, providing a quantitative measure of this electron distribution.

Table 6.1: Representative Natural Bond Orbital (NBO) Analysis for a Piperidine (B6355638) Derivative

| Interacting Orbitals | Description | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| nN → σ*C2-H | Hyperconjugation | 2.5 - 4.0 |

| nN → σ*C6-H | Hyperconjugation | 2.5 - 4.0 |

| σC2-C3 → σ*N-C6 | Ring Strain/Hyperconjugation | 1.0 - 2.5 |

Note: Values are illustrative for a substituted piperidine ring and show the typical magnitude of stabilization from key hyperconjugative interactions calculated via second-order perturbation theory in NBO analysis. nih.gov

The flexible six-membered piperidine ring of this compound can adopt several conformations, with the chair form being the most stable. rsc.org The substituent at the 2-position, the carbonylchloride group, can reside in either an axial or an equatorial position. Computational studies on piperidine itself and its derivatives consistently show that the equatorial conformation is generally more stable. rsc.orgcdc.gov

For this compound, two main conformational questions arise:

Ring Conformation: The piperidine ring exists predominantly in a chair conformation. The interconversion between the two possible chair forms (ring flip) has a specific energy barrier.

Substituent Orientation: The 2-carbonylchloride group can be either axial or equatorial. The energy difference between these two conformers determines their relative population at equilibrium. nih.gov

Rotational Isomers: Rotation around the single bond connecting the piperidine ring (at C2) and the carbonyl carbon gives rise to different rotational isomers (rotamers).

Computational methods, such as relaxed potential energy surface scans, can be used to map the energetic landscape of these conformational changes. mdpi.com By calculating the relative Gibbs free energies of the different stable conformers and the transition states that connect them, a detailed energetic profile can be constructed. nih.gov Studies on analogous molecules, like 2-methyl-1-phenylpiperidine, show that pseudoallylic strain can favor the axial conformer due to the electronic nature of the N-substituent. nih.gov Similar effects could influence the axial/equatorial preference in this compound.

Table 6.2: Calculated Relative Free Energies for Conformers of 2-Substituted Piperidines

| Conformer | Description | ΔG (kcal/mol) |

|---|---|---|

| I | Equatorial-Chair | 0.00 (Reference) |

| II | Axial-Chair | +1.0 to +2.5 |

| III | Twist-Boat | > +5.0 |

Note: The values represent typical energy differences found in computational studies of 2-substituted piperidines, establishing the energetic preference for the equatorial conformer in the chair conformation. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. studymind.co.uk

Theoretical studies can map the entire reaction pathway, from reactants to products, via the transition state. acs.org Using DFT, researchers can calculate the potential energy surface for the reaction. nih.gov The process typically involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, any intermediates, and the transition state(s).

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (ΔE‡), which is a key factor governing the reaction rate.

For the reaction of this compound with a nucleophile (e.g., methanol), computational studies can distinguish between different possible mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.gov Studies on similar acyl chlorides suggest that many of these reactions proceed through a concerted or near-concerted pathway without a stable tetrahedral intermediate. acs.orgnih.gov

Table 6.3: Hypothetical Calculated Energetics for the Reaction of an Acyl Chloride with a Nucleophile

| Reaction Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE‡ | Activation Energy | 10 - 20 |

| ΔErxn | Energy of Reaction | -15 - (-25) |

| Eintermediate | Relative Energy of Tetrahedral Intermediate | +2 - (-5) (if present) |

Note: These values are illustrative of what a DFT study might reveal for a nucleophilic acyl substitution, indicating a thermodynamically favorable reaction with a moderate activation barrier. nih.govnih.gov

In Silico Design and Screening of Novel Reactants and Products

The 2-piperidinecarbonyl scaffold is a valuable building block in medicinal chemistry. researchgate.netthieme-connect.com In silico methods, particularly virtual screening and structure-based drug design, leverage this scaffold to discover and optimize new biologically active molecules. nih.govnih.govmdpi.com

The process begins with a biological target, typically a protein or enzyme, whose 3D structure is known. A virtual library of compounds, created by computationally modifying the this compound core with various substituents, is then generated. Molecular docking programs are used to predict the binding mode and affinity of each compound in the library to the active site of the target protein. nih.gov

This screening process allows for the rapid evaluation of thousands or even millions of potential derivatives, prioritizing a smaller, more manageable number of promising candidates for synthesis and experimental testing. researchgate.net The docking scores, which estimate the binding free energy, and the analysis of key interactions (like hydrogen bonds and hydrophobic contacts) guide the design of new molecules with improved potency and selectivity. nih.gov For example, derivatives of piperidine have been designed and screened as potential inhibitors for targets like VEGFR-2. nih.gov

Table 6.4: Example of Virtual Screening Data for a Library of Piperidine Derivatives

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key H-Bond Interactions |

|---|---|---|---|

| Derivative-001 | R = 4-hydroxyphenyl | -9.5 | Asp1046, Cys919 |

| Derivative-002 | R = 3-aminopyridine | -8.8 | Glu885 |

| Derivative-003 | R = indole-5-yl | -9.2 | Asp1046 |

| Derivative-004 | R = cyclohexyl | -7.1 | None |

Note: This table illustrates typical output from a molecular docking study. Lower docking scores indicate better-predicted binding affinity. The analysis of interactions helps rationalize the scores and guides further design. nih.gov

Applications in Chemoinformatics and Data-Driven Synthesis Planning

Computational data generated for this compound and its derivatives contribute to the broader field of chemoinformatics. nih.gov Large databases of calculated molecular properties, such as geometries, charges, and reaction energies, serve as training sets for machine learning models. nrel.govnih.gov

These models are the foundation of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netneovarsity.org By correlating calculated molecular descriptors (e.g., electronic properties, shape, size) with experimentally observed biological activities or physicochemical properties, QSAR/QSPR models can predict the behavior of novel, unsynthesized compounds. ucsb.eduscribd.commdpi.com

Furthermore, computational chemistry is integral to modern data-driven synthesis planning. nih.gov Software tools like ASKCOS (Automatic System for Knowledge-based Continuous Organic Synthesis) use vast reaction databases and machine learning algorithms to propose retrosynthetic pathways for a target molecule. acs.orgdigitellinc.comnih.gov The calculated reactivity and properties of molecules like this compound can be incorporated into these systems to refine reaction predictions, suggest optimal reaction conditions, and assess the feasibility of proposed synthetic routes. arxiv.orgnih.gov This integration of computational data accelerates the design of efficient and novel synthetic strategies.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of acyl chlorides and piperidine (B6355638) derivatives is undergoing a transformation driven by the principles of green chemistry. nih.govresearchgate.netunibo.it Traditional methods for preparing acyl chlorides often involve reagents like thionyl chloride or phosphorus chlorides, which generate stoichiometric waste. libretexts.orgchemguide.co.uklibretexts.org Future research will likely focus on developing catalytic routes that minimize waste and improve atom economy.

Key areas of development include:

Catalytic Acyl Chloride Formation: Moving away from traditional chlorinating agents towards catalytic methods that reduce environmental impact.

Greener Solvents and Conditions: The adoption of safer, bio-based solvents and solvent-free reaction conditions to minimize pollution. unibo.it

Alternative Starting Materials: Exploring synthetic pathways that utilize renewable feedstocks for the piperidine ring structure.

| Green Chemistry Approach | Potential Benefit for 2-Piperidinecarbonylchloride Synthesis |

| Use of Catalytic Reagents | Reduces stoichiometric waste compared to traditional methods (e.g., using PCl₅ or SOCl₂). chemguide.co.uk |

| Solvent-Free Reactions | Minimizes volatile organic compound (VOC) emissions and simplifies product purification. |

| Bio-based Solvents | Decreases reliance on petroleum-based solvents, improving the overall environmental profile. unibo.it |

| Energy Efficiency | Lowering reaction temperatures and pressures through catalysis reduces energy consumption. |

Expansion of Application Scope in the Synthesis of Novel Molecular Entities

The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs. clinmedkaz.org As a reactive building block, 2-piperidinecarbonyl chloride is an ideal starting point for creating diverse libraries of new chemical entities for drug discovery, agrochemicals, and materials science.

Emerging applications are anticipated in:

Medicinal Chemistry: The synthesis of novel piperidine-based compounds as potential treatments for a range of diseases. Recent research has demonstrated the streamlined synthesis of high-value piperidines for neurokinin receptor antagonists, anticancer agents, and antibiotics, reducing multi-step processes significantly. d-nb.infosciencedaily.com

Agrochemicals: Development of new pesticides and herbicides leveraging the bioactivity of the piperidine scaffold.

Functional Materials: Incorporation of the piperidine motif into polymers and other materials to impart specific chemical or physical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for handling highly reactive and unstable intermediates like acyl chlorides. chemguide.co.uk By performing reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters, improve safety, and facilitate seamless multi-step syntheses. acs.orgacs.orgflinders.edu.aumdpi.com

Future integration will likely involve:

On-Demand Generation: Flow reactors can be used for the on-demand synthesis of 2-piperidinecarbonyl chloride, immediately consuming it in a subsequent reaction step. This minimizes the risks associated with its storage and handling. acs.org

Multi-Step Synthesis: Telescoping the synthesis of 2-piperidinecarbonyl chloride with its subsequent derivatization into a single, continuous process without isolating intermediates. flinders.edu.au This has been successfully demonstrated for the synthesis of dipeptides via acid chlorides. vapourtec.com

Automated Platforms: The use of automated synthesis modules, which can perform multi-step reactions, purifications, and analyses with minimal human intervention, will accelerate the discovery of new piperidine derivatives. nih.gov

| Technology | Advantage for this compound Chemistry |

| Flow Chemistry | Enhanced safety by containing highly reactive intermediates; precise control over temperature and mixing. acs.orgflinders.edu.au |

| Automated Synthesis | Increased throughput for library synthesis; improved reproducibility of experimental results. nih.gov |

| In-line Analytics | Real-time monitoring of reaction progress, allowing for rapid optimization. vapourtec.com |

Exploration in New Catalytic Transformations Involving this compound

The reactivity of the acyl chloride group makes it a prime candidate for a variety of catalytic transformations. wikipedia.orgchemistrystudent.comstudy.com While it readily reacts with nucleophiles, emerging catalytic methods can enable novel and more selective functionalizations.

Areas for future exploration include:

Cross-Coupling Reactions: Developing new palladium-catalyzed or other transition-metal-catalyzed reactions that use 2-piperidinecarbonyl chloride as an electrophile to form new carbon-carbon bonds. acs.org

Organocatalysis: Utilizing small organic molecules as catalysts to promote stereoselective reactions, leading to chiral piperidine derivatives with high enantiomeric purity. This is particularly relevant for creating pharmacologically active molecules.

Photoredox Catalysis: Employing light-driven catalytic cycles to enable previously inaccessible transformations, such as the direct C-H functionalization of the piperidine ring in derivatives. chemrxiv.org

Advancements in High-Throughput Analytical Method Development

The development of novel derivatives from 2-piperidinecarbonyl chloride will require sophisticated analytical techniques to characterize products and monitor reaction outcomes, especially for highly reactive species. americanpharmaceuticalreview.com

Future analytical advancements will focus on:

High-Throughput Screening (HTS): Using techniques like mass spectrometry to rapidly analyze hundreds or thousands of reactions in parallel, accelerating the optimization of reaction conditions. nih.govresearchgate.netrsc.org

Reactive Intermediate Characterization: Developing advanced mass spectrometry and spectroscopic methods to detect and characterize transient, highly reactive intermediates in real-time, providing deeper mechanistic insights. americanpharmaceuticalreview.comnih.govresearchgate.netrsc.orglibretexts.org

Derivatization Techniques for HPLC: Creating new derivatization methods to stabilize the acyl chloride functional group, allowing for accurate quantification and purity assessment using standard HPLC-DAD methods, which is crucial for quality control in pharmaceutical and other applications. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products